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Compound of Interest

Compound Name: m-PEG5-MS

Cat. No.: B1676788

In-Depth Technical Guide: m-PEG5-MS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG5-MS (methoxy-
polyethylene glycol-methanesulfonate), a versatile linker used in the development of advanced
therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras
(PROTACS). This document details its chemical properties, synthesis, and a representative
application in bioconjugation.

Core Data Presentation

The physicochemical properties of m-PEG5-MS are summarized below. It is important to note
that there can be discrepancies in the reported values from different commercial suppliers,
which may arise from different conventions in naming PEG linkers. The data presented here is
based on the more detailed chemical structure information available.
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Property Value (Source A) Value (Source B)

Chemical Formula C12H2608S C10H2207S

Molecular Weight 330.40 g/mol 286.3 g/mol
2-[2-[2-[2-(2-

IUPAC Name methoxyethoxy)ethoxy]ethoxy] Not Available
ethoxy]ethyl methanesulfonate

CAS Number 130955-38-3 130955-37-2

Source A: MedChemExpress. Source B: BroadPharm.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of m-PEG5-MS from

its corresponding alcohol precursor and a general procedure for its conjugation to a primary

amine, a common step in the synthesis of ADCs and PROTACSs.

Synthesis of m-PEG5-MS from m-PEG5-OH

This protocol describes the conversion of a hydroxyl-terminated PEG to a mesylate-activated

PEG. The mesyl group is an excellent leaving group, making the resulting m-PEG5-MS

reactive towards nucleophiles such as amines and thiols.

Materials:

e m-PEG5-OH (1 equivalent)

e Anhydrous Dichloromethane (CH2CI2)

o Triethylamine (Et3N, 1.3 equivalents)

o Methanesulfonyl chloride (MsCI, 1.1 equivalents)

e Deionized water

e Brine (saturated NaCl solution)
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e Anhydrous sodium sulfate (Na2S04)

e Argon or Nitrogen gas

o Standard laboratory glassware and magnetic stirrer
Procedure:

e Reaction Setup: In an oven-dried flask under an inert atmosphere (argon or nitrogen),
dissolve m-PEG5-OH (1 equivalent) in anhydrous dichloromethane (CH2CI2).

o Addition of Base: Add triethylamine (1.3 equivalents) to the solution.
e Cooling: Cool the reaction mixture to 0 °C using an ice bath.

o Mesylation: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled
solution.

o Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Work-up:
o Quench the reaction by adding deionized water.

o Separate the organic layer and wash it sequentially with dilute HCI, deionized water, and
brine.

o Dry the organic layer over anhydrous sodium sulfate (Na2S04).
 Purification:
o Filter off the drying agent.

o Remove the solvent under reduced pressure using a rotary evaporator to yield the crude
product.
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o If necessary, purify the product by flash column chromatography on silica gel.

Conjugation of m-PEG5-MS to a Primary Amine

This protocol outlines a representative nucleophilic substitution reaction where the mesyl group
of m-PEG5-MS is displaced by a primary amine. This is a fundamental step in linking the PEG
spacer to a protein, peptide, or small molecule.

Materials:
e m-PEG5-MS (1 equivalent)

e Amine-containing molecule (e.g., a protein, peptide, or small molecule with a primary amine;
1.2 equivalents)

e Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide
(DMSOQ))

¢ A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 2-3 equivalents)
e Argon or Nitrogen gas

o Standard laboratory glassware and magnetic stirrer

Procedure:

e Reaction Setup: In a dry flask under an inert atmosphere, dissolve the amine-containing
molecule (1.2 equivalents) and m-PEG5-MS (1 equivalent) in the chosen anhydrous solvent.

« Addition of Base: Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the
reaction mixture. The base acts as a proton scavenger.

e Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a
few hours to overnight, depending on the reactivity of the amine. Monitor the reaction by an
appropriate method such as LC-MS.

o Work-up and Purification:
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o For small molecules: The product can be purified by preparative High-Performance Liquid
Chromatography (HPLC) or flash column chromatography.

o For proteins/peptides: The conjugated product can be purified by Size Exclusion
Chromatography (SEC) or dialysis to remove unreacted m-PEG5-MS and other small
molecules.

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and a general workflow for
the application of m-PEG5-MS.
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Synthesis of m-PEG5-MS from m-PEG5-OH.
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General workflow for conjugating m-PEG5-MS to a primary amine.

« To cite this document: BenchChem. [m-PEG5-MS molecular weight and formula].
BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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